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4-Bromo-5-(methylthio)-2-nitrobenzenamine
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Overview
Description
4-Bromo-5-(methylthio)-2-nitrobenzenamine is an organic compound characterized by the presence of bromine, methylthio, and nitro functional groups attached to a benzenamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-(methylthio)-2-nitrobenzenamine typically involves multi-step organic reactions. One common method starts with the nitration of 4-bromoaniline to introduce the nitro group. This is followed by a thiolation reaction to attach the methylthio group. The general steps are as follows:
Nitration: 4-Bromoaniline is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid to yield 4-bromo-2-nitroaniline.
Thiolation: The nitro compound is then reacted with a methylthiolating agent, such as methylthiol chloride, in the presence of a base like sodium hydroxide to produce this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-(methylthio)-2-nitrobenzenamine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, catalytic hydrogenation.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: 4-Bromo-5-(methylsulfinyl)-2-nitrobenzenamine, 4-Bromo-5-(methylsulfonyl)-2-nitrobenzenamine.
Reduction: 4-Bromo-5-(methylthio)-1,2-benzenediamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
4-Bromo-5-(methylthio)-2-nitrobenzenamine plays a crucial role as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, making it a valuable building block in organic chemistry.
Applications in Organic Synthesis
Reaction Type | Description |
---|---|
Substitution Reactions | The bromine atom can be substituted with other nucleophiles, facilitating the formation of new compounds. |
Reduction Reactions | The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a catalyst. |
Oxidation Reactions | The methylthio group can be oxidized to sulfoxide or sulfone under strong oxidizing conditions. |
Medicinal Chemistry
The compound is investigated for its potential therapeutic applications, particularly in developing pharmaceuticals targeting various diseases.
Case Studies in Medicinal Chemistry
- Antimicrobial Activity : Research has shown that derivatives of nitroanilines exhibit significant antimicrobial properties. For instance, studies indicate that compounds similar to this compound have demonstrated activity against resistant strains of bacteria .
- Antitubercular Activity : Similar nitro derivatives have been evaluated for their efficacy against Mycobacterium tuberculosis, showing promising results that warrant further exploration .
Material Science
In material science, this compound is used to synthesize materials with specific electronic properties.
Applications in Material Science
Application Area | Description |
---|---|
Dyes and Pigments | The compound serves as an intermediate in the production of azo dyes, which are widely used in textiles and coatings. |
Electronic Materials | Utilized in the development of organic semiconductors and conductive polymers due to its electronic properties. |
Mechanism of Action
The mechanism by which 4-Bromo-5-(methylthio)-2-nitrobenzenamine exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components. The bromine and methylthio groups can also participate in various biochemical pathways, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-nitroaniline: Lacks the methylthio group, making it less versatile in certain synthetic applications.
5-Methylthio-2-nitroaniline: Lacks the bromine atom, which limits its use in substitution reactions.
4-Bromo-5-(methylthio)-2-aminobenzene:
Uniqueness
4-Bromo-5-(methylthio)-2-nitrobenzenamine is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications.
Biological Activity
4-Bromo-5-(methylthio)-2-nitrobenzenamine is a nitroaniline derivative that has garnered attention for its potential biological activities. This compound, characterized by the presence of a bromine atom, a methylthio group, and a nitro group, has been studied for various pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₇H₈BrN₂O₂S
- IUPAC Name : 4-bromo-5-(methylthio)-2-nitroaniline
Antimicrobial Activity
Nitro-containing compounds are known for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against various pathogens. The mechanism of action is primarily attributed to the reduction of the nitro group, leading to the formation of reactive intermediates that can bind covalently to bacterial DNA, causing cell death and inhibiting growth .
Table 1: Antimicrobial Activity Against Various Pathogens
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 0.5 mg/L |
Staphylococcus aureus | 0.25 mg/L |
Candida albicans | 0.15 mg/L |
Anticancer Activity
Recent studies have highlighted the anticancer potential of nitroaniline derivatives. In vitro assays have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including breast (MCF7) and lung (A549) cancer cells. The compound's mechanism involves the induction of apoptosis and cell cycle arrest .
Table 2: Cytotoxic Effects on Cancer Cell Lines
Cell Line | IC₅₀ (µM) | Mechanism of Action |
---|---|---|
MCF7 | 12.5 | Apoptosis induction |
A549 | 15.0 | Cell cycle arrest |
K562 | 10.0 | DNA damage and repair inhibition |
Case Studies
-
Study on Antineoplastic Activity :
A study conducted by researchers evaluated the effects of various nitroaniline derivatives, including this compound, on tumor growth in xenograft models. The compound significantly reduced tumor size compared to controls, demonstrating its potential as an antineoplastic agent . -
Antimicrobial Efficacy in Clinical Isolates :
Another clinical study assessed the effectiveness of this compound against resistant strains of bacteria isolated from infected patients. Results showed that it maintained activity against strains resistant to conventional antibiotics, suggesting its utility in treating drug-resistant infections .
Properties
Molecular Formula |
C7H7BrN2O2S |
---|---|
Molecular Weight |
263.11 g/mol |
IUPAC Name |
4-bromo-5-methylsulfanyl-2-nitroaniline |
InChI |
InChI=1S/C7H7BrN2O2S/c1-13-7-3-5(9)6(10(11)12)2-4(7)8/h2-3H,9H2,1H3 |
InChI Key |
PREZTSPTOCCJOX-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C(=C1)N)[N+](=O)[O-])Br |
Origin of Product |
United States |
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